Cacticin

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cacticin typically involves the extraction from natural sources rather than synthetic chemical routes. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from plant materials. The process involves:

Harvesting: Collecting plant materials rich in this compound.

Extraction: Using solvents like ethanol or methanol to extract the compound.

Purification: Employing chromatographic methods to isolate and purify this compound.

Chemical Reactions Analysis

Types of Reactions

Cacticin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the glycoside moiety of this compound.

Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as acetic anhydride can be used for acetylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield deoxy derivatives .

Scientific Research Applications

Chemistry: Used as a reference compound in the study of flavonoid glycosides.

Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant pathways.

Medicine: Explored for its therapeutic potential in treating conditions like liver injury and thrombosis.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

Cacticin exerts its effects through several mechanisms:

Antioxidant Activity: Enhances the body’s antioxidant defense system by scavenging free radicals.

Anti-inflammatory Activity: Reduces inflammation by inhibiting pro-inflammatory signaling pathways.

Antithrombotic Activity: Prevents blood clot formation by modulating platelet aggregation.

Comparison with Similar Compounds

Cacticin is similar to other flavonoid glycosides but has unique properties that distinguish it:

Isorhamnetin: this compound is a glycosylated form of Isorhamnetin, which enhances its solubility and bioavailability.

Quercetin: While Quercetin shares similar antioxidant properties, this compound’s glycoside moiety provides additional biological activities.

Kaempferol: Both compounds exhibit anti-inflammatory properties, but this compound’s unique structure offers distinct therapeutic benefits

Conclusion

This compound is a promising compound with diverse applications in scientific research and potential therapeutic uses. Its unique chemical structure and biological activities make it a valuable subject of study in various fields.

Biological Activity

Cacticin, a flavonoid compound derived from various plant sources, particularly from the Cactaceae family, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.

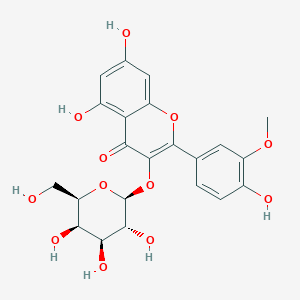

Chemical Structure and Properties

This compound is identified chemically as CHO, featuring a complex structure typical of flavonoids. Its molecular structure contributes to its various biological activities, including its ability to scavenge free radicals and modulate cellular responses.

Antioxidant Activity

This compound exhibits significant antioxidant activity , which is crucial for protecting cells from oxidative stress. Research indicates that flavonoids like this compound can inhibit pro-oxidative enzymes and enhance the body's antioxidant defenses. For instance, studies have shown that this compound can reduce lipid peroxidation and increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Table 1: Antioxidant Activity of this compound Compared to Other Flavonoids

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 20.9 | Scavenging free radicals |

| Epicatechin | 13.5 | Inhibition of prooxidative enzymes |

| Trolox | 48.8 | Standard antioxidant |

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound have been reported to be in the range of 6.5 to 7.0 mg/mL against these bacteria .

Table 2: Antimicrobial Efficacy of this compound

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory effects , making it a candidate for therapeutic applications in inflammatory diseases. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential in managing conditions like arthritis and other inflammatory disorders .

Potential Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, in vitro studies have shown that this compound can reduce the viability of various cancer cell lines, including breast and colon cancer cells, by modulating cell cycle progression and promoting apoptosis through caspase activation .

Case Study: this compound's Effect on Cancer Cells

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in a significant reduction in cell viability (up to 70% at the highest concentration) compared to untreated controls. The study also noted an increase in apoptotic markers, indicating this compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established methods for chemical identification and characterization of Cacticin?

To confirm this compound’s identity, researchers should employ a combination of spectroscopic techniques (e.g., NMR, IR, UV-Vis) and chromatographic methods (HPLC, LC-MS). Cross-referencing with databases like SciFinder-n or Reaxys using its CAS Registry Number ensures alignment with published data . For novel derivatives, full spectral interpretation and comparison to synthetic standards are critical, as outlined in guidelines for new compound characterization .

Q. How can researchers optimize the synthesis of this compound for reproducibility?

Synthetic protocols should prioritize step-by-step documentation of reaction conditions (temperature, solvent, catalysts) and purification methods. Referencing established literature methodologies (e.g., catalytic cycles or stereoselective pathways) ensures alignment with best practices . For scalability, iterative testing via Design of Experiments (DoE) can identify critical variables affecting yield and purity .

Q. What analytical strategies are recommended for assessing this compound’s stability under varying conditions?

Stability studies should follow ICH guidelines, employing accelerated degradation tests (e.g., exposure to heat, light, pH extremes) coupled with validated HPLC assays. Data interpretation must distinguish between degradation products and artifacts, emphasizing mass balance calculations and kinetic modeling .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from methodological variability (e.g., cell lines, assay protocols). A systematic review using the PICO framework (Population, Intervention, Comparison, Outcome) can isolate confounding factors . Meta-analyses with sensitivity testing (e.g., subgroup analysis by dosage or exposure time) clarify reproducibility .

Q. What experimental design principles mitigate bias in this compound’s pharmacological evaluation?

Randomized, blinded in vivo/in vitro studies with adequate controls (vehicle, positive/negative controls) are essential. Power analysis ensures sample sizes are statistically robust . For mechanistic studies, orthogonal assays (e.g., CRISPR knockdown alongside pharmacological inhibition) validate target specificity .

Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

Molecular docking and MD simulations should integrate high-quality crystallographic data (e.g., from PDB) to model ligand-target interactions. QSAR models require rigorous validation via external datasets and applicability domain checks to avoid overfitting .

Q. What strategies resolve reproducibility challenges in this compound’s isolation from natural sources?

Batch-to-batch variability in plant extracts necessitates metabolomic profiling (e.g., GC-MS or NMR-based fingerprinting) to standardize starting materials . Collaborative validation across labs using shared protocols (e.g., SOPs for extraction solvents, column chromatography) improves cross-study comparability .

Q. How should researchers navigate conflicting evidence regarding this compound’s metabolic pathways?

Isotopic labeling (e.g., ¹⁴C or deuterated analogs) paired with advanced MS/MS fragmentation maps metabolic fate. Discrepancies between in vitro hepatic microsomes and in vivo data require physiologically relevant models, such as 3D organoids or humanized animal models .

Q. Methodological Guidance

Q. What frameworks ensure rigorous formulation of hypotheses about this compound’s mechanisms?

Hypotheses must align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study probing this compound’s anti-inflammatory effects should define measurable endpoints (e.g., cytokine levels) and justify novelty relative to existing NSAIDs .

Q. How can researchers design interdisciplinary studies involving this compound without compromising methodological rigor?

Cross-disciplinary teams should adopt a unified data ontology (e.g., standardized units, metadata templates) and predefine analytical workflows. Regular alignment meetings ensure consistency in terminology and experimental goals, as recommended in collaborative research frameworks .

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16+,18+,19-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLRUIIRRZYHHS-UVHBULKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855824 | |

| Record name | Isorhamnetin 3-O-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6743-92-6 | |

| Record name | Cacticin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006743926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhamnetin 3-O-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CACTICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12KOU8P94F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isorhamnetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.